molecular formula C9H19NO2 B3054239 Methyl 8-aminooctanoate CAS No. 59080-49-8

Methyl 8-aminooctanoate

Cat. No.: B3054239
CAS No.: 59080-49-8
M. Wt: 173.25 g/mol
InChI Key: ZYKOKVARXPKXFW-UHFFFAOYSA-N
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Description

Methyl 8-aminooctanoate is a chemical compound with the molecular formula C9H19NO2. It is also known as octanoic acid, 8-amino-, methyl ester. This compound is characterized by the presence of an amino group attached to the eighth carbon of an octanoic acid chain, with a methyl ester functional group at the terminal end. It is used in various chemical and biological applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-aminooctanoate can be synthesized through several methods. One common method involves the esterification of 8-aminooctanoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of methyl 8-nitrooctanoate using hydrogen gas and a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic hydrogenation of methyl 8-nitrooctanoate. This process involves the use of hydrogen gas and a Pd/C catalyst under controlled temperature and pressure conditions. The reaction typically takes place in a solvent such as ethanol or methanol to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-aminooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 8-aminooctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-aminohexanoate: Similar structure but with a shorter carbon chain.

    Methyl 8-aminooctanoate hydrochloride: The hydrochloride salt form of this compound.

    Methyl 8-nitrooctanoate: The nitro derivative of this compound

Uniqueness

This compound is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 8-aminooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKOKVARXPKXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512162
Record name Methyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-49-8
Record name Methyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 8-aminooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 15 ml methanol under nitrogen, stirred, at −5° C. was added thionyl chloride (0.80 ml) dropwise. After 5 minutes, 8-aminooctanoic acid (1.592 g, 10 mmol) was added. The reaction was stirred at −5° C. for 1 h, room temperature for 45 minutes, and 40° C. for 2.25 h. After heating, the reaction mixture was concentrated. The residue was taken up in chloroform/water (40 ml/25 ml) and basified to pH 9-10 using 1N NaOH. Layers were shaken, separated and the aqueous layer washed with water (2×30 ml). The combined organics were dried over Na2SO4 and filtered. The filtrate was concentrated in vac and dried to give the product as an oily solid (1.568 g, 90%); 1H NMR (400 MHz, DMSO-d6) δ1.17-1.33 (m, 8H), 1.43-1.52 (m, 2H), 2.26 (t, J=7.5Hz, 2H), 2.44-2.49 (m, 2H), 3.55 (s, 3H); IR (film) 3475, 2930, 2850, 1730 cm−1; mass spectrum [EI], m/z 173 M+.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.592 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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